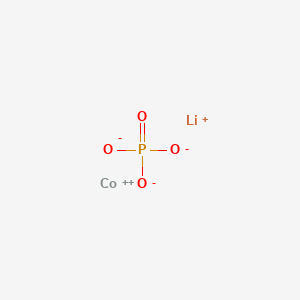

磷酸锂钴

描述

Lithium Cobalt Phosphate (LiCoPO4), also known as LCP, is a class of electrode material that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Synthesis Analysis

A new low-temperature method for the synthesis of fine powders of double phosphates LiCoPO4 has been developed . The morphology and particle size distribution of the synthesized materials are determined by the type of precursor used .

Molecular Structure Analysis

The molecular structure of LiCoPO4 is characterized by a linear formula: LiCoPO4 . The InChI key for LiCoPO4 is SBWRUMICILYTAT-UHFFFAOYSA-K .

Chemical Reactions Analysis

LiCoPO4 has been used in the fabrication of an electrochemical sensor for the simultaneous determination of ascorbic acid (AA), dopamine (DA), and serum uric acid (UA) . The homogenous incorporation of carbon improved the conductivity of LCP .

Physical And Chemical Properties Analysis

LiCoPO4 is a powder with a molecular weight of 160.85 g/mol . It has a density of 3.65 g/cm3 (lit.) . The compound is used in battery manufacturing .

科学研究应用

析氧反应催化剂

磷酸锂钴 (LiCoPO4) 作为析氧反应 (OER) 催化剂显示出巨大的前景。在中性 pH 条件下,LiCoPO4 电极在电位循环时表现出 OER 催化的活化。这种活化与无定形表面结构的形成有关,该结构在其催化活性中起着至关重要的作用 (Lee 等人,2012)。

锂离子电池中的高电压正极材料

LiCoPO4 由于其显着的能量密度潜力,作为锂离子电池 (LIB) 的高电压正极材料而备受关注。为了解决其低离子和电子电导率,纳米级 LiCoPO4 和碳的复合结构已被有效使用,提高了其作为正极材料的性能 (Matsuoka 等人,2017)。

混合价态磷酸锂/钴化合物

对磷酸锂钴 (II/III) 双(二磷酸盐)(一种新的混合价态磷酸锂/钴 (II/III))的研究有助于理解金属位点的无序性,这可能会影响其在各种技术中的应用 (Kouass 等人,2010)。

吸附研究和环境相互作用

小离子(如磷酸盐)在氧化锂钴等金属氧化物表面的吸附会显着改变其行为,尤其是在纳米级形式。了解这些相互作用对于新兴的纳米材料应用至关重要,包括环境影响评估 (Laudadio 等人,2019)。

多态性和性质

LiCoPO4 的多晶型形式,如橄榄石型或 Pnma-LiCoPO4,因其有趣的电化学性质而被广泛研究,特别是作为下一代 LIB 的高电压正极材料。这项研究包括检查合成程序和物理和结构性质,为电池技术的发展做出贡献 (Ludwig & Nilges,2018)。

锂离子电池的生命周期评估

已经对使用磷酸锂钴 (LCP) 的锂离子电池进行了生命周期评估 (LCA)。这包括一个新开发的湿法冶金电池回收工艺,强调了电池生产和报废回收的有效且环保方法的重要性 (Raugei & Winfield,2019)。

锂离子电池的纳米结构负极材料

对具有分级纳米结构的硫化钴、磷化物和钴酸盐的研究,重点关注它们的合成、结构特征和电化学性能,提供了对它们在锂离子电池中用作负极材料的见解。这包括对锂化环境的探索,解决循环过程中体积变化等挑战 (Liang 等人,2019)。

作用机制

Target of Action

Lithium cobalt phosphate (LCP) is primarily used as a high-voltage cathode material in the fabrication of lithium-ion batteries . The primary targets of LCP are the anode and cathode within these batteries, where it plays a crucial role in the charge-discharge cycle .

Mode of Action

LCP operates at higher voltages than the traditionally employed lithium iron phosphate, thus attaining a higher energy density . During the charge-discharge cycle of a lithium-ion battery, lithium ions move from the anode to the cathode during discharge and back when charging . LCP, being part of the cathode, is directly involved in this ion movement, contributing to the battery’s overall performance .

Biochemical Pathways

The movement of lithium ions between the anode and cathode during the charge-discharge cycle is a key process here . The exact biochemical pathways of lithium, a component of LCP, are complex and involve interactions with various neurotransmitters and second messenger systems .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a living organism. In the context of lcp in lithium-ion batteries, we can consider how lcp is distributed within the battery and how it participates in the charge-discharge cycle .

Result of Action

The primary result of LCP’s action within a lithium-ion battery is the efficient storage and release of electrical energy. This is achieved through the movement of lithium ions between the anode and cathode during the charge-discharge cycle . The use of LCP as a cathode material can improve the energy density of lithium-ion batteries .

Action Environment

The performance of LCP in lithium-ion batteries can be influenced by various environmental factors. For instance, temperature extremes can affect the efficiency of the charge-discharge cycle and the overall lifespan of the battery . Additionally, the extraction and processing of lithium and cobalt, which are components of LCP, have significant environmental impacts . These include high energy and water use, and potential harm to ecosystems and human health .

属性

IUPAC Name |

lithium;cobalt(2+);phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWRUMICILYTAT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoLiO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621541 | |

| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13824-63-0 | |

| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium Cobalt(II) Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

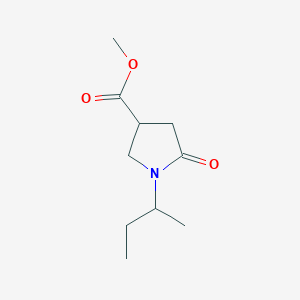

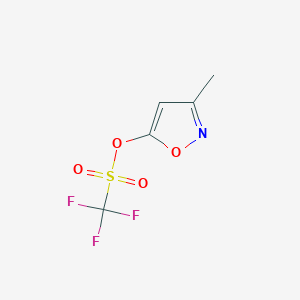

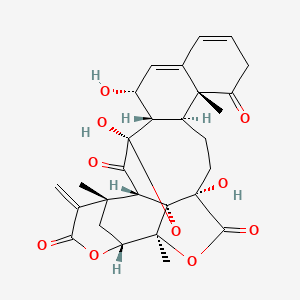

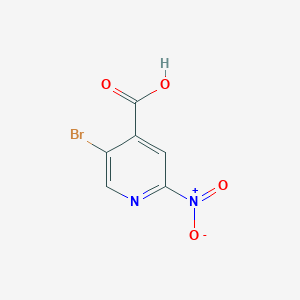

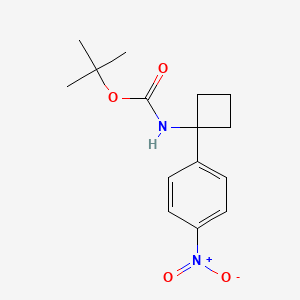

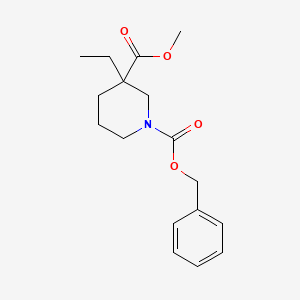

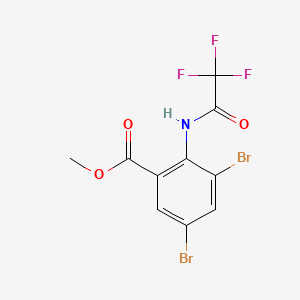

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

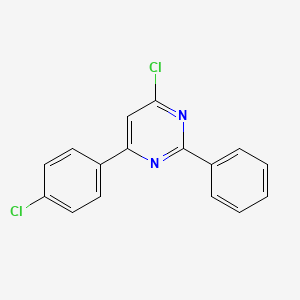

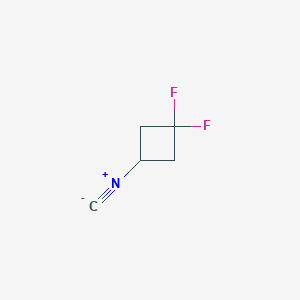

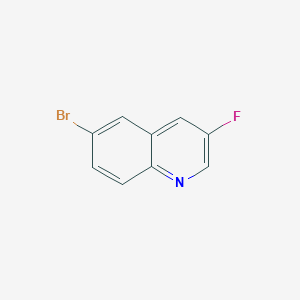

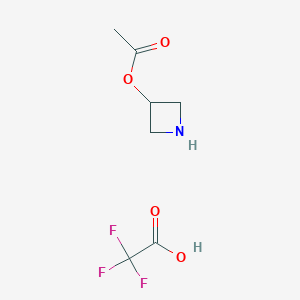

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)